2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyran ring, followed by the introduction of the amino, hydroxymethyl, isopropoxyphenyl, and carbonitrile groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(2-isopropoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(hydroxymethyl)pyridine: Shares the amino and hydroxymethyl groups but lacks the complex pyran structure.
4-(2-Isopropoxyphenyl)pyran: Contains the isopropoxyphenyl group but lacks the amino and carbonitrile groups.
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-(2-propan-2-yloxyphenyl)-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-10(2)24-15-6-4-3-5-12(15)16-13(8-20)19(21)26-17-14(23)7-11(9-22)25-18(16)17/h3-7,10,16,22H,9,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJDIXYLDXIYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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